molecular formula C49H46N6O10 B11958019 N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide

Cat. No.: B11958019
M. Wt: 878.9 g/mol
InChI Key: PSADIFNBCNSYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide is a complex organic compound with the molecular formula C49H46N6O10. This compound is characterized by the presence of multiple isoindolinone groups, which are known for their stability and reactivity. It has a molecular weight of 878.92 g/mol and is primarily used in research settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide typically involves multi-step organic reactions. One common method includes the reaction of glutaramide with 3-(1,3-dioxoisoindolin-2-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Triethylamine, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide involves its interaction with specific molecular targets. The isoindolinone groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide is unique due to its multiple isoindolinone groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research .

Properties

Molecular Formula

C49H46N6O10

Molecular Weight

878.9 g/mol

IUPAC Name

N,N,N',N'-tetrakis[3-(1,3-dioxoisoindol-2-yl)propyl]pentanediamide

InChI

InChI=1S/C49H46N6O10/c56-40(50(24-10-28-52-42(58)32-14-1-2-15-33(32)43(52)59)25-11-29-53-44(60)34-16-3-4-17-35(34)45(53)61)22-9-23-41(57)51(26-12-30-54-46(62)36-18-5-6-19-37(36)47(54)63)27-13-31-55-48(64)38-20-7-8-21-39(38)49(55)65/h1-8,14-21H,9-13,22-31H2

InChI Key

PSADIFNBCNSYTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN(CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)CCCC(=O)N(CCCN5C(=O)C6=CC=CC=C6C5=O)CCCN7C(=O)C8=CC=CC=C8C7=O

Origin of Product

United States

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